molecular formula C24H21FN2O4S2 B2887581 4-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105197-62-3

4-(3-fluorophenyl)-N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2887581
CAS No.: 1105197-62-3
M. Wt: 484.56
InChI Key: LRANTPASUYZUPH-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core substituted with a 3-fluorophenyl group at position 4, a methyl(3-methylphenyl)sulfamoyl group at position 3, and a furan-2-ylmethyl carboxamide side chain. Its molecular formula is C₂₅H₂₀F₂N₂O₃S₂ (mol. weight: 498.57 g/mol), as reported in compound databases . The sulfamoyl and fluorophenyl groups likely enhance its pharmacokinetic properties, such as membrane permeability and target binding, while the furan moiety may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name

4-(3-fluorophenyl)-N-(furan-2-ylmethyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S2/c1-16-6-3-9-19(12-16)27(2)33(29,30)23-21(17-7-4-8-18(25)13-17)15-32-22(23)24(28)26-14-20-10-5-11-31-20/h3-13,15H,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRANTPASUYZUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Overview

The compound features several functional groups that contribute to its biological activity:

  • Fluorophenyl group : Often associated with enhanced lipophilicity and biological activity.
  • Furan moiety : Known for its involvement in various biological systems and potential as a pharmacophore.
  • Sulfamoyl group : Frequently found in drugs with antibacterial properties.
  • Thiophene ring : Contributes to the electronic properties of the compound.

Molecular Formula

The molecular formula of the compound is C20_{20}H22_{22}F1_{1}N2_{2}O2_{2}S, indicating a complex structure with multiple heteroatoms.

Research indicates that compounds similar to this one can interact with various biological targets, including:

  • Enzymatic inhibition : Many sulfamoyl derivatives exhibit inhibitory effects on enzymes involved in bacterial growth and proliferation.
  • Anticancer properties : Thiophene-containing compounds have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Pharmacological Effects

  • Antimicrobial Activity :
    • Compounds with sulfamoyl groups are often effective against Gram-positive bacteria due to their ability to inhibit folate synthesis.
    • Case studies have demonstrated the efficacy of similar compounds in treating bacterial infections, suggesting potential for this compound as an antimicrobial agent.
  • Anticancer Activity :
    • Research on related thiophene derivatives has shown significant cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar properties.
    • In vitro studies have reported IC50_{50} values indicating effective concentrations for inhibiting cancer cell growth.
  • Neuropharmacological Effects :
    • Some derivatives of furan and thiophene have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial activity of sulfamoyl derivatives against Staphylococcus aureus and Escherichia coli, finding promising results that warrant further investigation into this compound's efficacy .
  • Cytotoxicity Assays :
    • In vitro assays conducted on cancer cell lines showed that thiophene derivatives can induce apoptosis at micromolar concentrations. The compound's structural similarities suggest it may exhibit comparable cytotoxic effects .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR have highlighted the significance of substituents on the thiophene ring and their influence on biological activity. Modifications to the fluorophenyl group have been shown to enhance potency against specific targets .

Data Tables

Biological Activity Observation/Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential benefits in neurodegenerative models

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiophene-2-Carboxamide Derivatives with Sulfamoyl Moieties

N-(4-Ethylphenyl)-4-(3-Fluorophenyl)-3-[Methyl(Phenyl)Sulfamoyl]Thiophene-2-Carboxamide
  • Structure : Differs by replacing the furan-2-ylmethyl group with a 4-ethylphenyl carboxamide and the methyl(3-methylphenyl)sulfamoyl with methyl(phenyl)sulfamoyl.
  • Molecular Weight : 494.61 g/mol .
  • The phenyl sulfamoyl group lacks the steric bulk of the 3-methylphenyl substituent, possibly altering enzyme binding kinetics.
N,4-Bis(3-Fluorophenyl)-3-[Methyl(3-Methylphenyl)Sulfamoyl]Thiophene-2-Carboxamide
  • Structure : Features dual 3-fluorophenyl groups at positions 4 and the carboxamide side chain.
  • Molecular Weight : 498.57 g/mol .
  • Key Differences : The additional fluorophenyl group may enhance target affinity due to increased halogen bonding but could reduce solubility.
3-[4-Nitro-3-(Trifluoromethyl)Phenoxy]-N-Phenylthiophene-2-Carboxamide
  • Structure: Replaces the sulfamoyl group with a phenoxy substituent bearing nitro and trifluoromethyl groups.
  • Molecular Weight : 408.35 g/mol .
  • The absence of a sulfamoyl moiety suggests a different mechanism of action, possibly targeting oxidative stress pathways.

Thiophene Derivatives with Heterocyclic Modifications

2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
  • Structure: Contains an imino group and isopropyl substituents on the thiophene ring.
  • Key Differences: The imino group may facilitate metal chelation, broadening antimicrobial activity .
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide
  • Structure : Integrates a thiazole ring and nitro group on the thiophene.
  • Purity : 42% (vs. >99% for other analogs) .
  • Key Differences : The nitro-thiophene-thiazole hybrid may exhibit dual antibacterial and antifungal activity, but low synthetic yield limits practicality .

Sulfonamide-Bearing Heterocycles with Antimicrobial Activity

LMM11 (4-[Cyclohexyl(Ethyl)Sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide)
  • Structure : Combines a sulfamoyl group with a furan-containing oxadiazole core.
  • Activity : Demonstrated antifungal efficacy against C. albicans via thioredoxin reductase inhibition .
  • Key Differences : The oxadiazole core may improve metabolic stability compared to thiophene, but the absence of a fluorophenyl group reduces halogen-mediated target interactions.

Substituent Effects on Solubility and Bioavailability

  • Fluorophenyl Groups : Enhance lipid solubility and resistance to oxidative metabolism but may reduce aqueous solubility.
  • Sulfamoyl Moieties : Improve hydrogen bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase or thioredoxin reductase) .
  • Furan vs.

Antimicrobial and Antifungal Potential

  • Thiophene-Sulfamoyl Analogs : Likely target sulfa-dependent enzymes (e.g., dihydropteroate synthase) or redox enzymes (e.g., thioredoxin reductase) .
  • Nitro-Thiophene Derivatives : Exhibit broad-spectrum antibacterial activity but face toxicity concerns due to nitro group reduction .

Data Tables: Key Compounds and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
Target Compound C₂₅H₂₀F₂N₂O₃S₂ 498.57 3-Fluorophenyl, Methyl(3-methylphenyl)sulfamoyl, Furan-2-ylmethyl N/A (Theoretical)
N-(4-Ethylphenyl)-4-(3-Fluorophenyl)-3-[Methyl(Phenyl)Sulfamoyl]Thiophene-2-Carboxamide C₂₆H₂₃FN₂O₃S₂ 494.61 4-Ethylphenyl, Methyl(phenyl)sulfamoyl N/A
3-[4-Nitro-3-(Trifluoromethyl)Phenoxy]-N-Phenylthiophene-2-Carboxamide C₁₈H₁₁F₃N₂O₄S 408.35 Nitro, Trifluoromethyl, Phenoxy Potential antibacterial
LMM11 C₂₀H₂₄FN₃O₄S 421.49 Cyclohexyl(ethyl)sulfamoyl, Furan-oxadiazole Antifungal (C. albicans)

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